(E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate
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Overview
Description
1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of the benzothiazole ringThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tubercular activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with biological macromolecules, potentially inhibiting their function. The hydroxy and carbonyl groups can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrrolone-containing molecules. Compared to these compounds, 1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H20N2O3S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(4E)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H20N2O3S/c1-15-7-11-17(12-8-15)22-21(23(29)18-13-9-16(2)10-14-18)24(30)25(31)28(22)26-27-19-5-3-4-6-20(19)32-26/h3-14,22,29H,1-2H3/b23-21+ |
InChI Key |
LKDWWGIPGQVYER-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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